molecular formula C20H23N3O5S B2873133 N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 1105206-72-1

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2873133
CAS No.: 1105206-72-1
M. Wt: 417.48
InChI Key: KKAIJPQSMVLZPB-UHFFFAOYSA-N
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Description

N1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (-NHCOCONH-) backbone. The molecule features two distinct substituents:

  • N1-substituent: A phenyl group at the 3-position bearing a 1,1-dioxidoisothiazolidin-2-yl moiety, which introduces sulfone and heterocyclic properties.
  • N2-substituent: A 2-methoxyphenethyl group, contributing aromatic and methoxy functionalization.

Properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-18-9-3-2-6-15(18)10-11-21-19(24)20(25)22-16-7-4-8-17(14-16)23-12-5-13-29(23,26)27/h2-4,6-9,14H,5,10-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAIJPQSMVLZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide typically involves multi-step organic reactions. One common approach is the reaction of 3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoic acid with 2-(2-methoxyphenyl)ethylamine under controlled conditions to form the desired oxamide derivative . The reaction conditions often include the use of catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency, reduce waste, and ensure consistent product quality. Techniques such as green chemistry and nano-catalysis are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and phenyl groups play crucial roles in binding to biological receptors, modulating enzyme activity, and influencing cellular pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

The oxalamide scaffold is highly modular, with biological and physicochemical properties heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxalamides
Compound Name N1 Substituent N2 Substituent Key Features Biological Activity/Application
Target Compound 3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl 2-Methoxyphenethyl Sulfone group enhances polarity; heterocyclic moiety may influence enzyme binding Likely enzyme inhibition (inferred from )
N1-(4-Chlorophenyl)-N2-(2-methoxyphenethyl)oxalamide (Compound 70) 4-Chlorophenyl 2-Methoxyphenethyl Chlorine atom increases lipophilicity; methoxy group aids solubility Demonstrated synthesis and characterization; potential CYP450 modulation
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17) 4-Methoxyphenethyl 2-Methoxyphenyl Dual methoxy groups enhance solubility; aromatic stacking possible Synthetic intermediate; no explicit activity reported
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Pyridine and methoxy groups enable flavor modulation (umami) Flavoring agent (Savorymyx® UM33); low toxicity (NOEL: 100 mg/kg/day in rats)
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6) Adamant-2-yl Benzyloxy Bulky adamantyl group enhances metabolic stability Soluble epoxide hydrolase (sEH) inhibition
Key Observations :

Substituent Impact on Polarity :

  • The target compound’s 1,1-dioxidoisothiazolidin-2-yl group introduces a polar sulfone, likely improving aqueous solubility compared to chlorophenyl (Compound 70) or adamantyl (Compound 6) analogs .
  • Methoxy groups (e.g., in Compound 17 and S336) balance lipophilicity and solubility, critical for bioavailability .

Biological Activity :

  • Enzyme Inhibition : Adamantyl-containing oxalamides (e.g., Compound 6) show sEH inhibition, while chlorophenyl analogs (Compound 70) may target CYP450 enzymes . The target compound’s sulfone moiety could enhance binding to oxidoreductases.
  • Flavor Modulation : S336 and related oxalamides activate umami taste receptors (hTAS1R1/hTAS1R3), but this activity is substituent-dependent .

Toxicity and Safety: S336 exhibits a high margin of safety (NOEL = 100 mg/kg/day) due to rapid metabolism and excretion, a trend likely shared by other oxalamides with small substituents . Bulky groups (e.g., adamantyl) may slow metabolism, increasing toxicity risk .

Analytical Data :
  • LC-MS/NMR : Oxalamides are typically characterized by LC-MS (e.g., [M+H]+ peaks) and NMR signals for NHCOCONH protons (δ ~8–11 ppm) . For example, Compound 70 shows a distinctive ^1H NMR signal at δ 10.79 ppm for the oxalamide NH .
  • Purity : HPLC purity for analogs ranges from 90–95%, emphasizing the need for rigorous purification .

Metabolic and Toxicological Profiles

  • Metabolism : Oxalamides are generally metabolized via hydrolysis of the oxalamide bond or oxidation of substituents. For instance, S336 is rapidly cleaved into inert fragments, explaining its low toxicity .

Biological Activity

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • IUPAC Name : N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
  • Molecular Formula : C20H23N3O5S
  • Molecular Weight : 417.48 g/mol
  • CAS Number : 1105206-72-1

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cell signaling pathways, particularly those related to inflammatory responses and cancer progression.
  • Cell Cycle Regulation : It may modulate cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thus impacting cellular proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (breast)15.4
A549 (lung)12.8
HeLa (cervical)10.5

The mechanism underlying this activity appears to involve the induction of apoptosis through the activation of caspases and modulation of pro-apoptotic factors.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Animal models demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and caspase activation .
  • Inflammation Model in Rats : In a rat model of induced inflammation, administration of the compound resulted in significant decreases in paw edema and reduced levels of inflammatory cytokines compared to control groups.

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